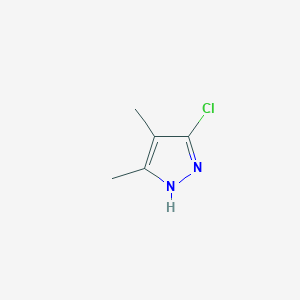

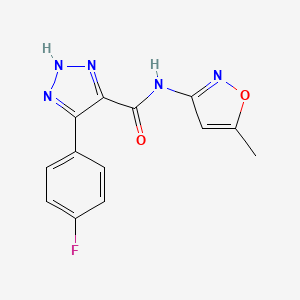

![molecular formula C17H16N2O3 B2531475 N-((5-cyclopropylpyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034568-72-2](/img/structure/B2531475.png)

N-((5-cyclopropylpyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-((5-cyclopropylpyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide" is not directly mentioned in the provided papers. However, we can infer some general characteristics from related compounds. Benzamide derivatives are a class of compounds that have been extensively studied for various applications, including sensing of anions and antibacterial activities . The presence of a pyridine moiety, as seen in some of the related compounds, suggests potential for interaction with biological systems, and the cyclopropyl group could contribute to the rigidity and three-dimensional structure of the molecule .

Synthesis Analysis

The synthesis of related benzamide derivatives typically involves acylation reactions, as seen in the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamides . Another related compound, 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide, was derived from ortho-toluylchloride and 2-amino-4-picoline . These methods suggest that the synthesis of "this compound" could also involve similar acylation and amidation steps.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be complex, with the potential for internal hydrogen bonding contributing to the rigidity of the molecule . The orientation of substituents, such as the cyclopropyl ring, can significantly affect the overall shape and properties of the compound, as seen in the case of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide .

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions. For instance, they can undergo colorimetric changes in response to specific anions, indicating potential applications in sensing technologies . The reactivity of such compounds can be influenced by the presence of electron-withdrawing or electron-donating groups, which can affect the electron density and thus the reactivity of the molecule.

Physical and Chemical Properties Analysis

The physical properties of benzamide derivatives, such as melting points, can be determined through techniques like X-ray crystallography . Spectroscopic techniques, including FTIR and NMR, are used to characterize the vibrational frequencies and chemical shifts, providing insights into the functional groups present in the molecule . The crystal structure analysis can reveal the presence of intramolecular hydrogen bonds and other interactions that stabilize the molecule .

Scientific Research Applications

Antitumor Properties

Research has found that compounds structurally related to N-((5-cyclopropylpyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide, such as cyclopropylpyrroloindole antibiotic CC-1065, exhibit significant antitumor properties by forming interstrand DNA cross-links in tumor cells. This attribute is linked to the compound's remarkable cytotoxic activity (Składanowski, Koba, & Konopa, 2001).

Potential Antipsychotic Agents

Heterocyclic carboxamides, which are similar in structure to this compound, have been evaluated as potential antipsychotic agents. They demonstrate binding affinity to dopamine and serotonin receptors, indicating their utility in neuropsychiatric treatment (Norman, Navas, Thompson, & Rigdon, 1996).

Synthesis of Novel Compounds

Studies have developed methods for synthesizing various substituted spiro[cyclopropane-1,4′-oxazoline]s, which are structurally related to this compound. These methods enable the creation of novel compounds with potential applications in various fields of chemistry and pharmacology (Dalai, Es-Sayed, Nötzel, & Meijere, 2008).

Antagonistic Activity on Serotonin Receptors

Compounds structurally related to this compound, such as tricyclic benzoxazines, have been designed to exhibit potent antagonistic activity on serotonin receptors, suggesting therapeutic applications in the treatment of psychiatric disorders (Bromidge et al., 2010).

Anti-Influenza Activity

Benzamide-based aminopyrazoles, structurally related to this compound, have demonstrated significant antiviral activities against avian influenza, highlighting their potential as antiviral agents (Hebishy, Salama, & Elgemeie, 2020).

NK1 Receptor Antagonists

Analogues of this compound have been explored as NK1 receptor antagonists, potentially useful in the treatment of bladder function disorders (Natsugari et al., 1999).

Mechanism of Action

Target of Action

Similar compounds have been reported to modulate atp-binding cassette transporters , which play a crucial role in cellular processes such as transmembrane transport of various substrates.

Mode of Action

Related compounds have been synthesized via a pd-catalyzed c-n cross-coupling .

Biochemical Pathways

Similar compounds have been reported to affect pathways involving atp-binding cassette transporters .

Result of Action

Related compounds have shown potent growth inhibition properties with ic 50 values generally below 5 μm against various human cancer cell lines .

properties

IUPAC Name |

N-[(5-cyclopropylpyridin-3-yl)methyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c20-17(13-3-4-15-16(6-13)22-10-21-15)19-8-11-5-14(9-18-7-11)12-1-2-12/h3-7,9,12H,1-2,8,10H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFGYMDZKXYVYBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=CC(=C2)CNC(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

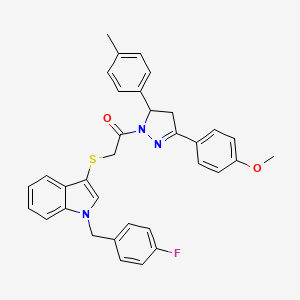

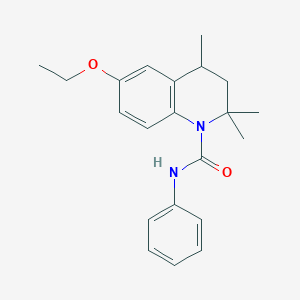

![N-(3,5-dimethylphenyl)-2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2531393.png)

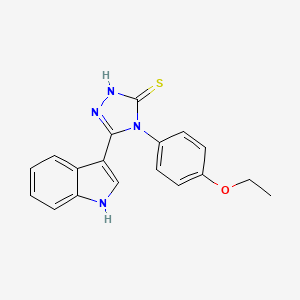

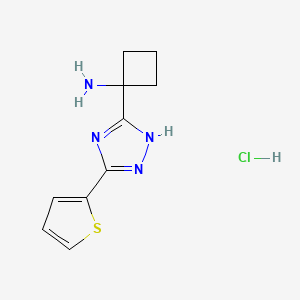

![2-[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2531394.png)

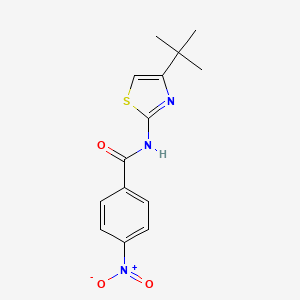

![3-Ethoxy-4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzaldehyde](/img/structure/B2531398.png)

![4-Methyl-2-[[2-(trifluoromethyl)pyridin-4-yl]oxymethyl]morpholine](/img/structure/B2531402.png)

![12H-pyrido[2',3':5,6][1,4]oxazino[2,3-b]quinoxaline](/img/structure/B2531403.png)

![3-(2-chlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2531410.png)

![4-(2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2531414.png)